molecular formula C19H20N2OS B5639291 [2-(benzylthio)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol

[2-(benzylthio)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol

Cat. No. B5639291
M. Wt: 324.4 g/mol
InChI Key: XCDOLUJVZFIREZ-UHFFFAOYSA-N
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Description

Imidazole derivatives, including compounds structurally related to [2-(benzylthio)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol, are of significant interest in the field of organic chemistry due to their diverse applications and roles in biological systems. They serve as crucial frameworks in pharmaceuticals, materials science, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives often involves the formation of C-N bonds through various strategies, including nucleophilic substitution reactions and cyclization processes. A general approach includes reacting carbonyl compounds with imidazole precursors or through modifications of existing imidazole rings to introduce new functional groups (Ohta et al., 1987).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by X-ray diffraction analysis, revealing details about the arrangement of atoms, bond lengths, and angles. The presence of substituents on the imidazole ring influences the molecular conformation and intermolecular interactions, affecting the compound's physical and chemical properties (Romanov et al., 2020).

Chemical Reactions and Properties

Imidazole derivatives participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and can act as ligands in coordination complexes. The functional groups attached to the imidazole ring, such as the benzylthio and phenylethyl groups, play a crucial role in determining the reactivity and types of reactions the compounds can undergo (Joshi et al., 1986).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, melting points, and crystalline structure, are influenced by the nature of substituents on the imidazole ring. Studies have shown that modifications to the imidazole core can lead to significant changes in these properties, affecting their application and function in various fields (Romanov et al., 2020).

Chemical Properties Analysis

The chemical properties of this compound and related compounds are defined by their functional groups. The imidazole ring's nitrogen atoms make it a versatile ligand for metal ions, while the benzylthio and phenylethyl groups introduce additional reactivity, enabling a wide range of chemical transformations and applications in synthesis and drug design (Kumar et al., 2020).

properties

IUPAC Name

[2-benzylsulfanyl-3-(2-phenylethyl)imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c22-14-18-13-20-19(23-15-17-9-5-2-6-10-17)21(18)12-11-16-7-3-1-4-8-16/h1-10,13,22H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDOLUJVZFIREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CN=C2SCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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